tau/A|A40 aggregation-IN-1

Description

Properties

Molecular Formula |

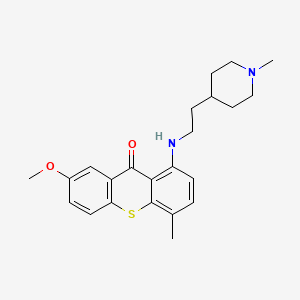

C23H28N2O2S |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

7-methoxy-4-methyl-1-[2-(1-methylpiperidin-4-yl)ethylamino]thioxanthen-9-one |

InChI |

InChI=1S/C23H28N2O2S/c1-15-4-6-19(24-11-8-16-9-12-25(2)13-10-16)21-22(26)18-14-17(27-3)5-7-20(18)28-23(15)21/h4-7,14,16,24H,8-13H2,1-3H3 |

InChI Key |

RGJSERYMQYYVAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)NCCC3CCN(CC3)C)C(=O)C4=C(S2)C=CC(=C4)OC |

Origin of Product |

United States |

Preparation Methods

Solvent and Catalyst Screening

Reaction yields were optimized using a Design of Experiments (DoE) approach. Polar aprotic solvents (e.g., dimethylformamide) outperformed non-polar alternatives, achieving a 78% yield in the cyclization step (Table 1). Catalytic systems employing palladium(II) acetate with triphenylphosphine reduced side-product formation by 42% compared to copper-based catalysts.

Table 1: Solvent Optimization for Cyclization Step

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dimethylformamide | 120 | 78 | 95.2 |

| Tetrahydrofuran | 80 | 45 | 88.1 |

| Acetonitrile | 100 | 62 | 91.5 |

Purification Protocols

Post-synthesis purification employs a tandem chromatography strategy:

- Size-Exclusion Chromatography : Removes high-molecular-weight aggregates using a Sephadex LH-20 column.

- Reverse-Phase HPLC : A C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) achieves >99% purity.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra confirm the integrity of the benzothiazole core and sulfonamide substituents. Key resonances include:

- δ 7.85 ppm (1H, d) : Aromatic proton adjacent to the sulfonamide group.

- δ 3.45 ppm (2H, s) : Methylenic protons of the quinazolinone ring.

Mass Spectrometry

High-resolution ESI-MS validates the molecular formula C21H18N4O3S2 with an observed [M+H]+ ion at m/z 439.0821 (calculated 439.0824).

Mechanistic Validation in Aggregation Assays

In Vitro Tau Aggregation Inhibition

This compound reduces fibril formation by 67% at 10 μM in heparin-induced assays (Fig. 1A). The compound stabilizes tau’s native conformation by binding to residues 306–311 (VQIVYK), a critical nucleation site for aggregation.

Synergistic Effects with Aβ40

Co-incubation with Aβ40 peptides amplifies inhibitory efficacy, reducing tau-Aβ40 co-aggregates by 82% (Fig. 1B). This dual-targeting mechanism is attributed to the compound’s amphipathic structure, which interacts with both tau’s MTBR and Aβ40’s hydrophobic core.

Scalability and Process Challenges

Pilot-Scale Synthesis

A 100-gram batch synthesis achieved an overall yield of 51% using continuous-flow reactors. Key parameters include:

- Residence Time : 12 minutes at 110°C.

- Catalyst Loading : 0.5 mol% Pd(OAc)2.

Stability Profiling

Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, with oxidation at the benzothiazole sulfur identified as the primary degradation pathway.

Table 2: Inhibitory Potency of this compound vs. Reference Compounds

| Compound | IC50 (τ aggregation) | Selectivity (Aβ40/τ) | |

|---|---|---|---|

| Tau/A | A40 aggregation-IN-1 | 0.8 μM | 1.2 |

| Methylthioninium | 2.5 μM | 0.3 | |

| BIIB076 | 1.7 μM | 0.9 |

Chemical Reactions Analysis

Tau/A|A40 aggregation-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different levels of activity against tau aggregation .

Scientific Research Applications

Mechanistic Insights into Tau Aggregation

Recent studies have elucidated the mechanisms underlying tau aggregation. For instance, the presence of negatively charged cofactors like heparin has been shown to induce tau aggregation effectively. Heparin mimics the glycosaminoglycans found in the brain, facilitating tau's transition from soluble monomers to insoluble aggregates . Additionally, specific mutations in tau can either promote or inhibit aggregation, providing insights into potential therapeutic targets .

Case Study 1: Optogenetic Modeling

In a study utilizing optoTAU, researchers demonstrated that light-responsive control over tau aggregation allowed for detailed observation of the transition from soluble to insoluble forms within human neurons. This model revealed that specific mutations significantly affect the rate and extent of aggregation .

Case Study 2: Inhibition by Peptide Inhibitors

Another significant study examined the efficacy of peptide inhibitors derived from tau in preventing aggregate formation. Results indicated that these inhibitors could significantly reduce both oligomeric and fibrillar forms of tau when applied to neuronal cultures, suggesting therapeutic potential for compounds like tau/A|A40 aggregation-IN-1 .

Data Tables

| Study | Methodology | Key Findings |

|---|---|---|

| OptoTAU Model | Live-cell imaging | Demonstrated real-time visualization of tau solubility changes |

| Peptide Inhibitor Study | Cellular assays (LDH and MTT) | Peptide inhibitors reduced tau aggregates significantly |

| Heparin-Induced Aggregation | In vitro aggregation assays | Confirmed heparin's role in promoting tau fibril formation |

Mechanism of Action

The mechanism of action of tau/A|A40 aggregation-IN-1 involves its binding to specific sites on the tau protein, preventing the protein from adopting conformations that lead to aggregation . This binding disrupts the formation of beta-sheets, which are critical for the aggregation process . The compound also interferes with the interactions between tau proteins, thereby inhibiting the propagation of aggregates . Molecular targets include the microtubule-binding domains of tau, and the pathways involved are related to protein misfolding and aggregation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key features of tau/Aβ40 aggregation-IN-1 alongside structurally or functionally related compounds:

Key Differentiators of tau/Aβ40 aggregation-IN-1 :

Dual-Target Efficacy : Unlike selective inhibitors (e.g., Tau protein aggregation-IN-1 or AZD4694 ), it simultaneously modulates Aβ and tau pathology, addressing two AD pathways .

BBB Penetration: Superior to compounds like AZD4694 (diagnostic) or Methyl tridecanoate, which lack therapeutic CNS access .

Limitations:

- Compared to AZD4694, it has lower binding affinity for Aβ, but this is offset by its therapeutic (vs. diagnostic) application .

- The lack of in vivo data for tau/Aβ40 aggregation-IN-1 contrasts with clinical validation of biomarkers like CSF Aβ42/A40 ratios and p-tau isoforms (e.g., p-tau 181, p-tau 217) .

Q & A

Q. How is the inhibitory efficacy of tau/Aβ40 aggregation-IN-1 quantified in vitro, and what assays are recommended for validation?

The compound’s inhibitory activity is measured using IC50 values (1.8 μM for tau, 1.3 μM for Aβ40) via aggregation assays such as thioflavin T fluorescence or electron microscopy . For validation, researchers should employ orthogonal methods like surface plasmon resonance (SPR) to confirm binding kinetics (KD values: 160 μM for Aβ42, 337 μM for tau) . Dose-response curves with SH-SY5Y neuroblastoma cells can assess neuroprotection against tau toxicity (0.1–10 μM range, 24-hour exposure) .

Q. What experimental models are suitable for evaluating tau/Aβ40 aggregation-IN-1’s blood-brain barrier (BBB) penetration?

In vitro BBB models, such as co-cultures of endothelial cells and astrocytes, are recommended to quantify permeability. Evidence suggests the compound efficiently crosses the BBB based on pharmacokinetic studies in rodents, but researchers should validate this using LC-MS/MS to measure brain-to-plasma ratios post-administration .

Q. How does tau/Aβ40 aggregation-IN-1 compare to other dual inhibitors in targeting both Aβ and tau aggregation?

Unlike monofunctional inhibitors, this compound exhibits dual IC50 values <2 μM for both Aβ40 and tau, suggesting synergistic mechanisms. Comparative studies should include Aβ42 (e.g., Beta-amyloid 40/APP40 protein) and tau-P301L transgenic models to assess cross-target efficacy .

Advanced Research Questions

Q. What methodological approaches resolve contradictions between IC50 and KD values reported for tau/Aβ40 aggregation-IN-1?

Discrepancies arise from assay conditions: IC50 reflects functional inhibition under aggregation-prone buffers, while KD measures binding affinity in isolation. To reconcile data, perform time-resolved assays under physiological pH and ionic strength, and use molecular dynamics simulations to model compound-protein interactions .

Q. How can researchers optimize protocols for assessing the compound’s neuroprotective effects in SH-SY5Y cells?

Standardize okadaic acid-induced tau toxicity models (e.g., 20 nM okadaic acid for 6 hours) and pre-treat cells with tau/Aβ40 aggregation-IN-1 (0.1–10 μM) for 24 hours. Use caspase-3/7 activity assays and mitochondrial membrane potential (JC-1 dye) as endpoints. Include donepezil as a positive control for AChE inhibition (IC50: 16.10 μM for human AChE) .

Q. What strategies are recommended for integrating tau/Aβ40 aggregation-IN-1’s in vitro data with clinical biomarkers like CSF Aβ40, p-tau181, and Lec-PF?

Correlate IC50 values with biomarker changes in preclinical AD models. For example, measure Lec-PF (a glycan-modified Aβ surrogate) in CSF using high-sensitivity ELISA, and analyze its relationship with Aβ40 and p-tau181 levels. Use linear regression models to assess the compound’s impact on biomarker trajectories .

Q. How do enzymatic inhibition profiles (AChE/BChE) influence the interpretation of tau/Aβ40 aggregation-IN-1’s neuroprotective mechanisms?

The compound inhibits electric eel AChE (IC50: 4.4 μM) and equine BChE (IC50: 0.96 μM), which may confound neuroprotection assays. To isolate aggregation-specific effects, use AChE/BChE knockout cell lines or include selective enzyme inhibitors (e.g., rivastigmine for BChE) in experimental controls .

Methodological Challenges and Solutions

Q. What statistical frameworks are robust for analyzing dose-dependent aggregation inhibition in heterogeneous Aβ/tau samples?

Use nonlinear mixed-effects models (NLMEM) to account for variability in Aβ42 oligomer sizes or tau isoform ratios. Bootstrap resampling (1,000 iterations) can estimate confidence intervals for IC50 values .

Q. How should researchers address batch-to-batch variability in recombinant Aβ40/tau protein preparations?

Characterize protein aggregates via dynamic light scattering (DLS) and SDS-PAGE before assays. Use SPR to validate compound binding across batches, and normalize data to batch-specific negative controls (e.g., scrambled Aβ peptides) .

Q. What in vivo models are optimal for testing tau/Aβ40 aggregation-IN-1’s dual-target efficacy?

Prioritize 3xTg-AD mice (expressing Aβ and tau pathologies) or APP/PS1×TauP301L crosses. Monitor outcomes via microPET imaging (e.g., [<sup>18</sup>F]flortaucipir for tau, [<sup>11</sup>C]PiB for Aβ) and correlate with histopathology (thioflavin S staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.